molecular formula C10H8BrN3 B13880833 5-Bromo-2-(6-methylpyridin-2-yl)pyrimidine

5-Bromo-2-(6-methylpyridin-2-yl)pyrimidine

Cat. No.: B13880833
M. Wt: 250.09 g/mol
InChI Key: RMHUZADZVABAFU-UHFFFAOYSA-N
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Description

5-Bromo-2-(6-methylpyridin-2-yl)pyrimidine is a heterocyclic compound that contains both pyridine and pyrimidine rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(6-methylpyridin-2-yl)pyrimidine can be achieved through various methods. One common approach involves the Suzuki cross-coupling reaction. This method utilizes 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes a palladium-catalyzed cross-coupling reaction with arylboronic acids to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, condensation, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(6-methylpyridin-2-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Arylboronic Acids: Reactants in Suzuki coupling.

    Solvents: Such as dichloromethane and ethanol.

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in medicinal chemistry and material science .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(6-methylpyridin-2-yl)pyrimidine is unique due to its dual pyridine and pyrimidine rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable building block in the synthesis of biologically active molecules and functional materials .

Properties

Molecular Formula

C10H8BrN3

Molecular Weight

250.09 g/mol

IUPAC Name

5-bromo-2-(6-methylpyridin-2-yl)pyrimidine

InChI

InChI=1S/C10H8BrN3/c1-7-3-2-4-9(14-7)10-12-5-8(11)6-13-10/h2-6H,1H3

InChI Key

RMHUZADZVABAFU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2=NC=C(C=N2)Br

Origin of Product

United States

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